Antimycobacterial Activity of 3-Nitro-5-trifluoromethyl Derivatives vs. 3,5-Dinitro Analogs
In a study of N-alkyl nitrobenzamide derivatives as potential DprE1 inhibitors, compounds derived from 3-nitro-5-trifluoromethyl-1,2-phenylenediamine were found to be among the most active. These 3-nitro-5-trifluoromethyl derivatives demonstrated equivalent antitubercular activity to the most potent 3,5-dinitro analogs, achieving a minimum inhibitory concentration (MIC) of 16 ng/mL against Mycobacterium tuberculosis in vitro [1][2].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 16 ng/mL |
| Comparator Or Baseline | 3,5-Dinitro derivative: MIC = 16 ng/mL |
| Quantified Difference | Equivalent activity (MIC ratio = 1) |
| Conditions | In vitro assay against M. tuberculosis; study of N-alkyl nitrobenzamides |
Why This Matters
This demonstrates that the 3-nitro-5-trifluoromethyl motif can replace the 3,5-dinitro motif in antimycobacterial agents, offering a potentially different pharmacokinetic profile due to the -CF₃ group while maintaining high potency, which is crucial for hit-to-lead optimization in drug discovery.
- [1] Delgado, T., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. OUCI. https://ouci.dntb.gov.ua View Source
- [2] Delgado, T., et al. (n.d.). RCAAP - Synthesis, activity, toxicity, and in silico studies of new antimycobacterial N-alkyl nitrobenzamides. https://www.rcaap.pt View Source
